molecular formula C15H15BrFNO2 B6334730 (1,3-benzodioxol-5-ylmethyl)(2-fluorobenzyl)amine hydrobromide CAS No. 1135238-65-1

(1,3-benzodioxol-5-ylmethyl)(2-fluorobenzyl)amine hydrobromide

Cat. No.: B6334730
CAS No.: 1135238-65-1
M. Wt: 340.19 g/mol
InChI Key: IUUWKWDTXMAKOT-UHFFFAOYSA-N
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Description

(1,3-Benzodioxol-5-ylmethyl)(2-fluorobenzyl)amine hydrobromide is a chemical compound with the molecular formula C15H14FNO2·HBr. It is a derivative of benzodioxole and fluorobenzylamine, and it is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,3-benzodioxol-5-ylmethyl)(2-fluorobenzyl)amine hydrobromide typically involves the reaction of 1,3-benzodioxole with 2-fluorobenzylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The hydrobromide salt is then formed by reacting the amine with hydrobromic acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as crystallization or chromatography to obtain the pure hydrobromide salt.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. This is often achieved using nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

(1,3-Benzodioxol-5-ylmethyl)(2-fluorobenzyl)amine hydrobromide is used in various fields of scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1,3-benzodioxol-5-ylmethyl)(2-fluorobenzyl)amine hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • (1,3-Benzodioxol-5-ylmethyl)(2-methylbenzyl)amine hydrobromide
  • (1,3-Benzodioxol-5-ylmethyl)(2-chlorobenzyl)amine hydrobromide
  • (1,3-Benzodioxol-5-ylmethyl)(2-bromobenzyl)amine hydrobromide

Comparison: Compared to its analogs, (1,3-benzodioxol-5-ylmethyl)(2-fluorobenzyl)amine hydrobromide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-N-[(2-fluorophenyl)methyl]methanamine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO2.BrH/c16-13-4-2-1-3-12(13)9-17-8-11-5-6-14-15(7-11)19-10-18-14;/h1-7,17H,8-10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUUWKWDTXMAKOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNCC3=CC=CC=C3F.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>51 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49643248
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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